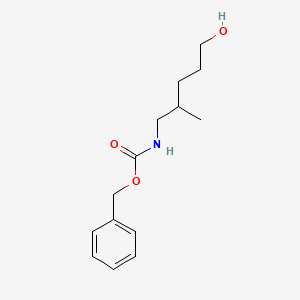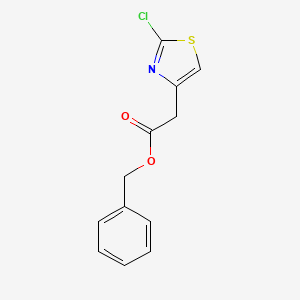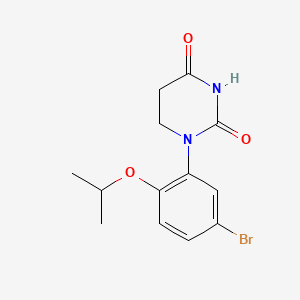
Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate is an organic compound with the molecular formula C13H19NO3. This compound is known for its ability to bind to DNA ligands and inhibit cell proliferation in resistant cell lines. It is also capable of repairing damaged DNA by binding to the 5’-hydroxyl group on the sugar backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 5-hydroxy-2-methyl-pentylamine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl N-(5-oxo-2-methyl-pentyl)carbamate.
Reduction: Formation of benzyl N-(5-hydroxy-2-methyl-pentyl)amine.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate has several scientific research applications:
Chemistry: Used as a linker in organic synthesis to facilitate the formation of complex molecules.
Medicine: Potential therapeutic agent for inhibiting cell proliferation in resistant cancer cell lines.
Wirkmechanismus
The mechanism of action of benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate involves its ability to bind to the 5’-hydroxyl group on the sugar backbone of DNA. This binding facilitates the repair of damaged DNA strands and inhibits cell proliferation by interfering with DNA replication and transcription processes. The compound’s molecular targets include DNA ligands and enzymes involved in DNA repair pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the 5-hydroxy-2-methyl-pentyl group.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness
Benzyl N-(5-hydroxy-2-methyl-pentyl)carbamate is unique due to its specific ability to bind to DNA ligands and repair damaged DNA. This property is not commonly found in other carbamate compounds, making it particularly valuable in genetic and cancer research .
Eigenschaften
Molekularformel |
C14H21NO3 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
benzyl N-(5-hydroxy-2-methylpentyl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-12(6-5-9-16)10-15-14(17)18-11-13-7-3-2-4-8-13/h2-4,7-8,12,16H,5-6,9-11H2,1H3,(H,15,17) |
InChI-Schlüssel |
IEVUGAIYYIACAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCO)CNC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B15304061.png)




![(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride](/img/structure/B15304096.png)
![tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate](/img/structure/B15304102.png)


